Cas no 2137537-03-0 (Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]-)
![Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- structure](https://www.kuujia.com/scimg/cas/2137537-03-0x500.png)
Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- 2-cyclopropyl-N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]acetamide
- Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]-
-
- Inchi: 1S/C13H16FNO2/c14-11-5-10(6-12(16)8-11)3-4-15-13(17)7-9-1-2-9/h5-6,8-9,16H,1-4,7H2,(H,15,17)
- InChI Key: XIDLSSGFIHMJQV-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)CCNC(CC1CC1)=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 268
- Topological Polar Surface Area: 49.3
- XLogP3: 2.3
Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763734-2.5g |
2-cyclopropyl-N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]acetamide |
2137537-03-0 | 95% | 2.5g |
$2127.0 | 2024-05-22 | |
Enamine | EN300-763734-5.0g |
2-cyclopropyl-N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]acetamide |
2137537-03-0 | 95% | 5.0g |
$3147.0 | 2024-05-22 | |
Enamine | EN300-763734-10.0g |
2-cyclopropyl-N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]acetamide |
2137537-03-0 | 95% | 10.0g |
$4667.0 | 2024-05-22 | |
Enamine | EN300-763734-0.25g |
2-cyclopropyl-N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]acetamide |
2137537-03-0 | 95% | 0.25g |
$999.0 | 2024-05-22 | |
Enamine | EN300-763734-0.1g |
2-cyclopropyl-N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]acetamide |
2137537-03-0 | 95% | 0.1g |
$956.0 | 2024-05-22 | |
Enamine | EN300-763734-0.5g |
2-cyclopropyl-N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]acetamide |
2137537-03-0 | 95% | 0.5g |
$1043.0 | 2024-05-22 | |
Enamine | EN300-763734-0.05g |
2-cyclopropyl-N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]acetamide |
2137537-03-0 | 95% | 0.05g |
$912.0 | 2024-05-22 | |
Enamine | EN300-763734-1.0g |
2-cyclopropyl-N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]acetamide |
2137537-03-0 | 95% | 1.0g |
$1086.0 | 2024-05-22 |
Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- Related Literature
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
Additional information on Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]-
Introduction to Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- (CAS No. 2137537-03-0)
Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]-, is a highly specialized chemical compound characterized by its unique structural and functional properties. This compound, identified by its CAS number 2137537-03-0, has garnered significant attention in the field of pharmaceutical research due to its potential applications in drug development and biochemistry. The molecular structure of this compound incorporates a cyclopropane ring, which is a key feature that distinguishes it from other acetamide derivatives. The presence of a fluoro-substituted phenyl group and a hydroxyl group further enhances its complexity and reactivity, making it a subject of intense study among chemists and biologists.
The cyclopropane ring in Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- is known for its high ring strain, which can influence the compound's interactions with biological targets. This strain can be exploited to design molecules with enhanced binding affinity or selectivity, which are crucial factors in the development of new drugs. Recent studies have shown that compounds with cyclopropane moieties often exhibit interesting pharmacological properties, making them valuable candidates for further investigation.
In the context of modern pharmaceutical research, the fluoro-substituent in the phenyl ring plays a pivotal role in modulating the pharmacokinetic and pharmacodynamic properties of the compound. Fluorine atoms are frequently incorporated into drug molecules due to their ability to improve metabolic stability, lipophilicity, and binding affinity. The hydroxyl group also contributes to the compound's reactivity and potential interactions with biological systems. Together, these structural features make Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- a promising candidate for various therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the behavior of such complex molecules with greater accuracy. These tools have been instrumental in understanding how the structural features of Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- influence its interactions with biological targets. For instance, studies have demonstrated that the cyclopropane ring can adopt multiple conformations, which can be critical for binding to specific proteins or enzymes. Additionally, the fluoro-substituted phenyl group has been shown to enhance binding affinity through hydrophobic interactions and dipole-dipole forces.
The hydroxyl group in this compound also plays a significant role in its biological activity. Hydroxyl groups are known to participate in hydrogen bonding, which can be crucial for stabilizing protein-ligand interactions. In fact, many successful drugs contain hydroxyl groups as part of their molecular structure because they enhance solubility and bioavailability. The combination of these features in Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- suggests that it could be a versatile tool for drug discovery.
One of the most exciting areas of research involving this compound is its potential application in oncology. Preliminary studies have indicated that derivatives of cyclopropaneacetamides can exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth and progression. The fluoro-substituent and hydroxyl group are particularly important in these interactions, as they can modulate the compound's ability to bind to target proteins and disrupt cancer cell signaling pathways. While more research is needed to fully understand its potential as an anti-cancer agent, these initial findings are promising.
In addition to oncology, researchers are also exploring the use of Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- in other therapeutic areas such as inflammation and neurodegenerative diseases. The unique structural features of this compound make it a valuable scaffold for designing molecules with targeted biological activity. For example, studies have shown that cyclopropane derivatives can interact with inflammatory cytokines and modulate immune responses. Similarly, there is growing interest in using such compounds to develop treatments for neurodegenerative disorders like Alzheimer's disease.
The synthesis of Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the desired molecular framework. These synthetic strategies not only improve efficiency but also allow for modifications that can fine-tune the pharmacological properties of the compound.
Once synthesized, characterizing the physical and chemical properties of this compound is essential for understanding its behavior in biological systems. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to determine the structure and purity of the compound. Additionally, computational methods can be employed to predict how the molecule will interact with biological targets based on its structural features.
The potential applications of Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- extend beyond traditional drug development into areas such as agrochemicals and materials science. For instance, derivatives of this compound could be used as intermediates in synthesizing novel pesticides or as components in advanced materials with specific functional properties. The versatility of this chemical makes it a valuable asset for researchers across multiple disciplines.
In conclusion, Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]- (CAS No. 2137537-03-0) is a fascinating compound with significant potential in pharmaceutical research and beyond. Its unique structural features—particularly the cyclopropane ring、the fluoro-substituted phenyl group、and the hydroxyl group—make it a promising candidate for drug development across various therapeutic areas. As research continues to uncover new applications for this compound,its importance is likely to grow even further。
2137537-03-0 (Cyclopropaneacetamide, N-[2-(3-fluoro-5-hydroxyphenyl)ethyl]-) Related Products
- 894007-77-3(1-(3,4-dimethoxyphenyl)-3-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-ylurea)
- 954249-16-2(2,5-dimethoxy-N-3-(2-phenylmorpholin-4-yl)propylbenzene-1-sulfonamide)
- 2138106-67-7(1-{6-aminobicyclo3.2.0heptan-3-yl}-N,N-dimethylmethanesulfonamide)
- 1016514-50-3(2-(2,5-dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one)
- 5691-08-7(1H-Indole-3-carboxaldehyde,2-(2-pyridinyl)-)
- 1159982-56-5(1,1'-(Piperidine-1,4-diyl)bis(2,2,2-trifluoroethanone))
- 26172-10-1(3-(3-Hydroxy-phenyl)-propionaldehyde)
- 6288-63-7(N-Benzyl-2-chloroethanamine Hydrochloride)
- 957345-00-5(5,8-dibromo-3-methylimidazo[1,2-a]pyrazine)
- 910547-57-8(4-(5-Bromo-pyridin-2-yl)-benzaldehyde)



